molecular formula C18H21NO3 B268615 N-[3-(2-phenoxyethoxy)phenyl]butanamide

N-[3-(2-phenoxyethoxy)phenyl]butanamide

Cat. No.: B268615
M. Wt: 299.4 g/mol
InChI Key: GFDPELPQCKLCNE-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the molecular structure through its naming convention. The compound features a butanamide moiety (four-carbon chain with terminal amide group) attached to a phenyl ring that carries a 2-phenoxyethoxy substituent at the 3-position relative to the amide nitrogen attachment point.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCCC(=O)Nc1cccc(c1)OCCOc1ccccc1, which provides a linear description of the molecular connectivity. This notation reveals the presence of a four-carbon butyl chain connected to a carbonyl group, which forms an amide bond with the nitrogen atom attached to a benzene ring. The benzene ring carries an ether linkage through a two-carbon chain to another phenyl group, creating the characteristic phenoxyethoxy substitution pattern.

The molecular architecture demonstrates significant structural complexity through its combination of aliphatic and aromatic components. The butanamide portion provides the primary functional group responsible for potential biological activity, while the phenoxyethoxy substituent contributes to the compound's overall lipophilicity and potential for molecular interactions. The ether linkages within the phenoxyethoxy group create flexibility in the molecular structure, allowing for conformational changes that may influence binding affinity and selectivity toward biological targets.

Synonyms and Registry Identifiers

This compound is recognized by various alternative names and identification systems within chemical databases and literature. The compound may be referenced through its structural description as 3-(2-phenoxyethoxy)phenylbutanamide, emphasizing the substitution pattern on the aromatic ring system.

Chemical registry systems utilize specific identification codes to ensure accurate compound identification across different databases and research platforms. These identifiers serve as unique molecular fingerprints that enable researchers to access comprehensive information about the compound's properties, synthesis methods, and reported applications. The systematic cataloging of such identifiers becomes particularly important for complex molecules like this compound, where structural similarity to related compounds could lead to confusion without proper identification protocols.

Database entries for this compound facilitate cross-referencing between different chemical information systems, enabling comprehensive literature searches and property comparisons. The standardization of nomenclature and identifier systems ensures consistent communication within the scientific community and supports effective knowledge sharing regarding this compound's characteristics and potential applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound requires careful analysis of its constituent atomic components to establish accurate mass calculations and stoichiometric relationships. Based on the structural representation provided through the Simplified Molecular Input Line Entry System notation, the compound contains carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific three-dimensional configuration.

Molecular Property Value Analysis Method
Molecular Formula C₁₈H₂₁NO₃ Structural Determination
Carbon Atoms 18 Direct Count
Hydrogen Atoms 21 Direct Count
Nitrogen Atoms 1 Direct Count
Oxygen Atoms 3 Direct Count

The molecular weight calculation reveals important information about the compound's physical properties and potential behavior in biological systems. The presence of 18 carbon atoms indicates substantial molecular size and contributes significantly to the overall molecular weight. The three oxygen atoms participate in different functional groups within the molecule, including the amide carbonyl oxygen and two ether oxygens within the phenoxyethoxy substituent.

The hydrogen atom count of 21 reflects the saturation state of the molecule and provides insight into potential sites for chemical modification or metabolic transformation. The single nitrogen atom serves as the central component of the amide functional group, which represents the primary site for hydrogen bonding interactions and potential biological activity. This atomic composition creates a molecular weight that positions the compound within a range suitable for various pharmaceutical applications, balancing molecular complexity with appropriate size for biological membrane permeation and target interaction.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-[3-(2-phenoxyethoxy)phenyl]butanamide

InChI

InChI=1S/C18H21NO3/c1-2-7-18(20)19-15-8-6-11-17(14-15)22-13-12-21-16-9-4-3-5-10-16/h3-6,8-11,14H,2,7,12-13H2,1H3,(H,19,20)

InChI Key

GFDPELPQCKLCNE-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC=C2

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted LogP Applications/Notes
N-[3-(2-Phenoxyethoxy)phenyl]butanamide Likely C19H23NO3 ~313.4* 3-(2-Phenoxyethoxy)phenyl, butanamide ~3.5† Hypothesized anti-inflammatory/APIs
3-Methyl-N-(2-phenoxyethyl)butanamide C13H19NO2 221.30 Phenoxyethyl, 3-methylbutanamide ~2.8‡ Not specified
2-Phenoxy-N-[3-(propionylamino)phenyl]butanamide C19H22N2O3 326.39 3-Propionylaminophenyl, 2-phenoxy 3.02 Research/forensic applications
Acebutolol Impurity I C17H26N2O4 322.40 Acetyl, ethylamino-hydroxypropoxy ~3.0 Cardiovascular API impurity

*Estimated based on structural similarity to .
†Predicted higher lipophilicity due to extended ethoxy chain.
‡Calculated from .

Key Observations:

  • Chain Length and Polarity: The target compound’s 2-phenoxyethoxy group introduces a longer ethoxy chain compared to simpler phenoxyethyl () or propionylamino () substituents.
  • Functional Groups: Unlike Acebutolol Impurity I (), which contains an acetyl and amino-hydroxypropoxy group for β-blocker activity, the target lacks polar amino or hydroxyl groups, suggesting divergent pharmacological targets.

Anti-Inflammatory Potential

Compound 2 from (IC50 = 17.00 μM for NO inhibition) demonstrates that phenylacrylamide derivatives with methoxy and hydroxyl substitutions exhibit anti-inflammatory activity. While the target compound lacks these specific groups, its amide backbone and aromatic ethers may confer moderate bioactivity through analogous mechanisms, such as modulation of inflammatory mediators .

Pharmaceutical Relevance

  • Acebutolol Impurities (): Structural analogs like N-[3-acetyl-4-(3-(ethylamino)-2-hydroxypropoxy)phenyl]butanamide are linked to cardiovascular drugs, highlighting the role of phenylbutanamide derivatives in β-blocker synthesis. The target compound’s lack of amino-alcohol substituents likely precludes β-adrenergic receptor binding.
  • Forensic Applications: 3-Oxo-2-phenylbutanamide () is used as an amphetamine synthesis precursor. The target’s stable ether linkages and lack of reactive ketones suggest it is less likely to serve as a precursor but may have niche forensic or analytical uses .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing N-[3-(2-phenoxyethoxy)phenyl]butanamide, and how can researchers interpret key spectral data?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the phenyl, phenoxyethoxy, and butanamide moieties. For example, the aromatic protons in the phenyl ring (6.5–7.5 ppm) and the methylene groups in the phenoxyethoxy chain (3.5–4.5 ppm) should be distinct .
  • Infrared Spectroscopy (IR) : Identify characteristic peaks such as the amide C=O stretch (~1650–1680 cm1^{-1}) and ether C-O-C vibrations (~1100–1250 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns to validate the structure .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

  • Methodological Answer :

  • Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective due to the compound’s amide and ether functionalities .
  • Aqueous solubility : Limited solubility in water; use co-solvents like ethanol or methanol (10–20% v/v) for biological assays .
  • Temperature : Gentle heating (40–50°C) may enhance dissolution without decomposition .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing by-product formation?

  • Methodological Answer :

  • Stepwise synthesis :

Substitution reaction : React 3-aminophenol with 2-phenoxyethyl bromide under basic conditions (e.g., K2_2CO3_3/DMF, 80°C) to form the phenoxyethoxy intermediate .

Amidation : Condense the intermediate with butanoyl chloride using a coupling agent (e.g., HATU or DCC) in dichloromethane (0–5°C) to minimize side reactions .

  • Yield optimization :
  • Use catalytic DMAP (4-dimethylaminopyridine) to accelerate amidation .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • By-product mitigation : Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare calculated 1^1H NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify discrepancies in conformational isomers .
  • X-ray crystallography : Resolve ambiguities in molecular geometry by growing single crystals (e.g., using slow evaporation in ethyl acetate) and analyzing diffraction data (e.g., 1.5 Å resolution) .
  • Dynamic NMR : Investigate rotational barriers in the phenoxyethoxy chain if splitting or broadening of peaks is observed .

Q. How does this compound interact with biological targets like BRD4 bromodomains, and what assays are used to study these interactions?

  • Methodological Answer :

  • Binding assays :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) using immobilized BRD4 bromodomains .
  • Fluorescence Polarization (FP) : Compete with fluorescent probes (e.g., BET bromodomain inhibitors) to quantify IC50_{50} values .
  • Cellular assays :
  • Luciferase reporter assays : Assess transcriptional inhibition of BRD4-dependent genes (e.g., MYC) in cancer cell lines .
  • Co-crystallization : Determine the binding mode by solving the protein-ligand structure via X-ray diffraction (e.g., PDB ID provided in ).

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